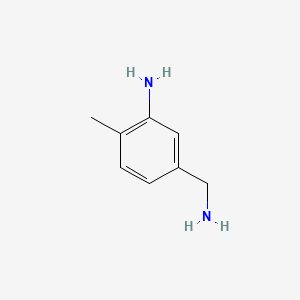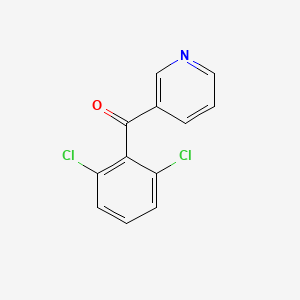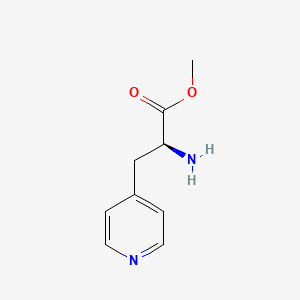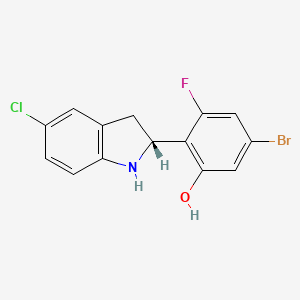
(R)-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique combination of bromine, chlorine, and fluorine atoms, exhibits interesting chemical properties that make it a subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Chlorination: The addition of a chlorine atom to the indole ring.
Fluorination: The incorporation of a fluorine atom into the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of functional groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Applications De Recherche Scientifique
®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms can form strong interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-(5-chloroindolin-2-yl)phenol: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
5-Bromo-2-(5-chloroindolin-2-yl)-3-chlorophenol: Contains an additional chlorine atom instead of fluorine, leading to different reactivity.
5-Bromo-2-(5-chloroindolin-2-yl)-3-methylphenol: The presence of a methyl group instead of fluorine can significantly alter its properties.
Uniqueness
®-5-Bromo-2-(5-chloroindolin-2-yl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and ability to interact with biological targets. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H10BrClFNO |
|---|---|
Poids moléculaire |
342.59 g/mol |
Nom IUPAC |
5-bromo-2-[(2R)-5-chloro-2,3-dihydro-1H-indol-2-yl]-3-fluorophenol |
InChI |
InChI=1S/C14H10BrClFNO/c15-8-5-10(17)14(13(19)6-8)12-4-7-3-9(16)1-2-11(7)18-12/h1-3,5-6,12,18-19H,4H2/t12-/m1/s1 |
Clé InChI |
MMKTULZTBSHMBF-GFCCVEGCSA-N |
SMILES isomérique |
C1[C@@H](NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O |
SMILES canonique |
C1C(NC2=C1C=C(C=C2)Cl)C3=C(C=C(C=C3F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


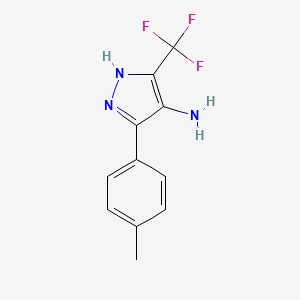
![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12990711.png)
![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
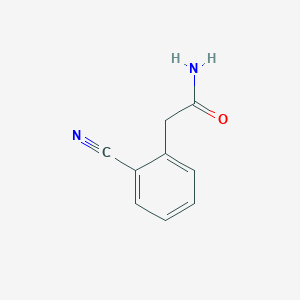
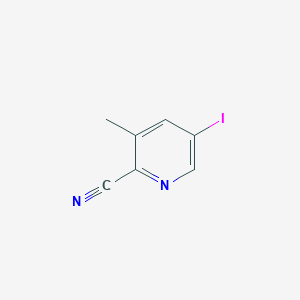
![2-(4-Methylpiperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12990726.png)
![2-(Methoxymethyl)-7-azaspiro[3.5]nonane](/img/structure/B12990729.png)
![5-Bromo-2-azabicyclo[2.1.1]hexane](/img/structure/B12990735.png)
![N4-(Bicyclo[1.1.1]pentan-1-yl)-6-chloropyrimidine-2,4-diamine](/img/structure/B12990741.png)
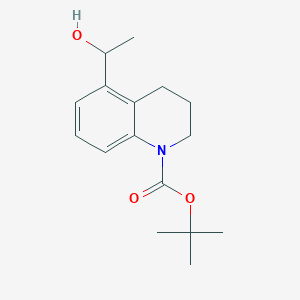
![Benzyl 4-(((benzyloxy)carbonyl)amino)-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B12990748.png)
